1-Amino-4-(3-(isopropylamino)carbonylanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid, sodium salt
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Overview
Description
Sodium 1-amino-9,10-dihydro-4-[[3-[[(1-methylethyl)amino]carbonyl]phenyl]amino]-9,10-dioxoanthracen-2-sulfonate is a complex organic compound with a molecular formula of C24H21N3O6SNa and a molecular weight of 501.50. This compound is known for its unique structural features, which include an anthracene core substituted with various functional groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 1-amino-9,10-dihydro-4-[[3-[[(1-methylethyl)amino]carbonyl]phenyl]amino]-9,10-dioxoanthracen-2-sulfonate typically involves multiple steps, starting from the anthracene core. The process includes:
Nitration: of anthracene to introduce nitro groups.
Reduction: of nitro groups to amines.
Sulfonation: to introduce sulfonate groups.
Coupling reactions: to attach the phenyl and isopropyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Sodium 1-amino-9,10-dihydro-4-[[3-[[(1-methylethyl)amino]carbonyl]phenyl]amino]-9,10-dioxoanthracen-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction can lead to the formation of hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction pathway and yield.
Major Products Formed
The major products formed from these reactions include various substituted anthracenes, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Sodium 1-amino-9,10-dihydro-4-[[3-[[(1-methylethyl)amino]carbonyl]phenyl]amino]-9,10-dioxoanthracen-2-sulfonate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism by which sodium 1-amino-9,10-dihydro-4-[[3-[[(1-methylethyl)amino]carbonyl]phenyl]amino]-9,10-dioxoanthracen-2-sulfonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Sodium 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate
- Sodium 1-amino-4-[[3-[[(chloroacetyl)amino]methyl]-2,4,6-trimethylphenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulfonate
Uniqueness
Sodium 1-amino-9,10-dihydro-4-[[3-[[(1-methylethyl)amino]carbonyl]phenyl]amino]-9,10-dioxoanthracen-2-sulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
94110-14-2 |
---|---|
Molecular Formula |
C24H20N3NaO6S |
Molecular Weight |
501.5 g/mol |
IUPAC Name |
sodium;1-amino-9,10-dioxo-4-[3-(propan-2-ylcarbamoyl)anilino]anthracene-2-sulfonate |
InChI |
InChI=1S/C24H21N3O6S.Na/c1-12(2)26-24(30)13-6-5-7-14(10-13)27-17-11-18(34(31,32)33)21(25)20-19(17)22(28)15-8-3-4-9-16(15)23(20)29;/h3-12,27H,25H2,1-2H3,(H,26,30)(H,31,32,33);/q;+1/p-1 |
InChI Key |
RAUAAKTVCYLZKP-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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